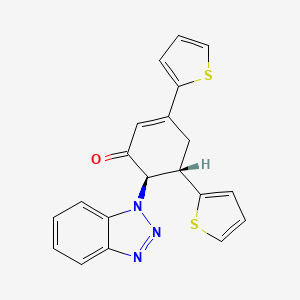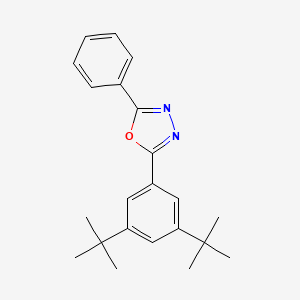![molecular formula C25H34N2O6S3 B11537983 1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is a complex organic compound characterized by the presence of multiple sulfonyl groups and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride . The general synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride through the reaction of azepane with benzenesulfonyl chloride under controlled conditions.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions with other aromatic compounds to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.
Scientific Research Applications
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(AZEPANE-1-SULFONYL)-PHENYLAMINE: This compound shares the azepane and sulfonyl groups but differs in its overall structure and properties.
3-(AZEPANE-1-SULFONYL)BENZENE-1-SULFONYL CHLORIDE: An intermediate in the synthesis of the target compound, it has similar functional groups but is less complex.
Uniqueness
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is unique due to its specific arrangement of sulfonyl groups and the presence of the azepane ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H34N2O6S3 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1-[3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]sulfonylphenyl]sulfonylazepane |
InChI |
InChI=1S/C25H34N2O6S3/c1-21-13-14-23(20-25(21)36(32,33)27-17-8-4-5-9-18-27)34(28,29)22-11-10-12-24(19-22)35(30,31)26-15-6-2-3-7-16-26/h10-14,19-20H,2-9,15-18H2,1H3 |
InChI Key |
XOBYKGJIHAHLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537902.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)

![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)
![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)



![N'-(4-fluorophenyl)-N,N-dimethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11537985.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11537993.png)
![4-bromo-2-chloro-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537996.png)
![2-[3-(4-Fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11538002.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11538006.png)
